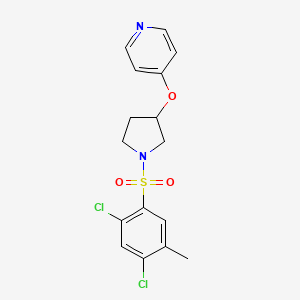

4-((1-((2,4-Dichloro-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine

Description

4-((1-((2,4-Dichloro-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is a heterocyclic compound featuring a pyridine core linked via an oxygen atom to a pyrrolidine ring. The pyrrolidine nitrogen is substituted with a sulfonyl group bearing a 2,4-dichloro-5-methylphenyl moiety.

Properties

IUPAC Name |

4-[1-(2,4-dichloro-5-methylphenyl)sulfonylpyrrolidin-3-yl]oxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16Cl2N2O3S/c1-11-8-16(15(18)9-14(11)17)24(21,22)20-7-4-13(10-20)23-12-2-5-19-6-3-12/h2-3,5-6,8-9,13H,4,7,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVTGDJXNDMPFBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCC(C2)OC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Cl2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-((2,4-Dichloro-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the following steps:

Preparation of 2,4-Dichloro-5-methylbenzenesulfonyl chloride: This intermediate is synthesized by reacting 2,4-dichloro-5-methylbenzenesulfonic acid with thionyl chloride under reflux conditions.

Formation of the Pyrrolidine Intermediate: The pyrrolidine ring is introduced by reacting the sulfonyl chloride intermediate with pyrrolidine in the presence of a base such as triethylamine.

Coupling with Pyridine: The final step involves the coupling of the pyrrolidine intermediate with 4-hydroxypyridine using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-((1-((2,4-Dichloro-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert sulfonyl groups to thiols.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles like amines or thiols replace the hydroxyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, thiols, and other nucleophiles in the presence of a base

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Thiols

Substitution: Various substituted pyridine derivatives

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyridine ring substituted with a pyrrolidine moiety that is further modified by the presence of a sulfonyl group. The structural complexity provides unique interactions with biological targets, making it a candidate for drug development.

Antimicrobial Activity

Recent studies have indicated that compounds containing pyrrole and pyridine structures exhibit significant antimicrobial properties. For instance, derivatives of pyrrole have shown enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 4-((1-((2,4-Dichloro-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine | MRSA | 0.13 - 0.255 |

| Pyrrole Derivative X | MSSA | 0.125 |

| Pyrrole Derivative Y | E. coli | 3.12 - 12.5 |

These findings suggest that the sulfonyl group may enhance the compound's ability to penetrate bacterial membranes or interact with essential bacterial enzymes .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that similar pyrrole-containing compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

| Compound | COX Inhibition (IC50 µM) | Selectivity Index |

|---|---|---|

| 4-((1-((2,4-Dichloro-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine | 71.11 | >300 |

| Compound Z | 0.02 - 0.04 | 462.91 |

These results indicate that modifications to the pyrrole structure can lead to potent anti-inflammatory agents .

Case Study 1: Antimicrobial Development

In a recent study published in MDPI, researchers synthesized various pyrrole derivatives to evaluate their antimicrobial efficacy against resistant strains. The compound was part of a library that showed promising results against MRSA with an MIC value significantly lower than standard treatments like vancomycin .

Case Study 2: Anti-inflammatory Research

Another investigation focused on the anti-inflammatory potential of similar compounds, revealing that those with a sulfonyl group exhibited enhanced COX-2 inhibition compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The selectivity index suggests these compounds could lead to fewer side effects associated with conventional NSAIDs .

Mechanism of Action

The mechanism of action of 4-((1-((2,4-Dichloro-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form strong interactions with protein targets, potentially inhibiting their function. Additionally, the pyridine and pyrrolidine moieties can interact with nucleic acids and enzymes, affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

a. 2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl)pyridin-3-Yl)-1-(4-Substituted Phenyl)pyridine Derivatives

- Core Structure: These analogs (e.g., Q1–14 in ) share a pyridine backbone but incorporate hexahydroquinoline and additional substituents (e.g., Cl, NO₂, OCH₃) .

- Key Differences: The target compound lacks the hexahydroquinoline moiety but includes a sulfonylated pyrrolidine group. Substituents on the phenyl rings vary: the target compound uses 2,4-dichloro-5-methylphenyl, while analogs in feature 4-substituted phenyl groups (e.g., Cl, Br, NO₂) .

b. Sulfonamide Derivatives (EP 4 139 296 B1)

- Core Structure : (R)-4-(2-((1-(5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl)oxy)pyridin-4-yl)-N-cyclopropylpiperazine-1-sulfonamide (P-0231) .

- Key Differences :

Physicochemical Properties

Table 1: Comparative Physicochemical Data

- Melting Points: The hexahydroquinoline derivatives exhibit high thermal stability (268–287°C), likely due to rigid fused-ring systems. The target compound’s melting point may differ due to its flexible pyrrolidine linker .

- Synthetic Complexity : The target compound’s sulfonylation step (similar to ) may require milder conditions compared to the multi-step cyclization in .

a. Antimicrobial Screening

- Hexahydroquinoline derivatives () show moderate-to-strong antimicrobial activity, with substituents like Cl and NO₂ enhancing potency. For example: Compound Q5 (R=Cl): Inhibited E. coli at 12.5 µg/mL .

- Target Compound : The 2,4-dichloro-5-methylphenyl group may confer similar or superior activity due to increased lipophilicity and electron-withdrawing effects.

b. Pharmacokinetic Predictions

- Solubility: The hexahydroquinoline derivatives’ high melting points suggest low solubility, whereas the target compound’s pyrrolidine linker may improve bioavailability.

Spectroscopic Characterization

Biological Activity

The compound 4-((1-((2,4-Dichloro-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is a pyridine derivative with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a pyrrolidine moiety linked to a sulfonyl group derived from 2,4-dichloro-5-methylphenyl. The general structure can be represented as follows:

Antimicrobial Activity

Research indicates that compounds with similar sulfonyl and pyrrolidine structures exhibit significant antimicrobial properties. For instance, derivatives of piperazine and pyrrolidine have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Control (Ciprofloxacin) | 2 | S. aureus, E. coli |

| Pyrrole Derivative | 3.12 - 12.5 | S. aureus |

| Pyrrolidine Sulfonamide | 0.15 | E. coli |

Enzyme Inhibition

The compound's sulfonyl group is known to interact with various enzymes, suggesting potential for enzyme inhibition. Studies have demonstrated that similar compounds can inhibit acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases .

| Enzyme | Inhibition (%) |

|---|---|

| Acetylcholinesterase | 50 |

| Urease | 45 |

Anticancer Properties

Preliminary studies suggest that the compound may possess anticancer properties by inhibiting the MDM2 protein, which regulates the p53 tumor suppressor pathway . Compounds with similar structures have been shown to induce apoptosis in cancer cell lines.

The biological activity of 4-((1-((2,4-Dichloro-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is likely mediated through several mechanisms:

- Enzyme Interaction : The sulfonamide moiety may bind to active sites on enzymes, altering their function.

- Receptor Modulation : The compound may interact with various receptors involved in cellular signaling pathways.

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of sulfonamide derivatives against resistant strains of bacteria, highlighting the potential of these compounds as new therapeutic agents .

- Cancer Cell Line Studies : In vitro studies on cancer cell lines demonstrated that compounds similar to the target compound could induce significant apoptosis through MDM2 inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.